2-(2-methyl-1H-imidazol-1-yl)ethane-1-thiol
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Overview
Description
2-(2-methyl-1H-imidazol-1-yl)ethane-1-thiol is a compound that features an imidazole ring substituted with a methyl group and an ethane-1-thiol group. Imidazole derivatives are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methyl-1H-imidazol-1-yl)ethane-1-thiol typically involves the reaction of 2-methylimidazole with ethylene sulfide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-methyl-1H-imidazol-1-yl)ethane-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imidazole ring can be reduced under specific conditions to form imidazolines.
Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioethers
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a metal catalyst.
Substitution: Alkyl halides or other electrophiles in the presence of a base
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Imidazolines.
Substitution: Thioethers
Scientific Research Applications
2-(2-methyl-1H-imidazol-1-yl)ethane-1-thiol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its imidazole moiety which is present in many bioactive compounds.
Industry: Utilized in the synthesis of various fine chemicals and intermediates
Mechanism of Action
The mechanism of action of 2-(2-methyl-1H-imidazol-1-yl)ethane-1-thiol involves its interaction with biological targets through its imidazole ring and thiol group. The imidazole ring can coordinate with metal ions, while the thiol group can form disulfide bonds with cysteine residues in proteins, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
2-(1H-imidazol-1-yl)ethanol: Similar structure but with a hydroxyl group instead of a thiol group.
1-(2-hydroxyethyl)imidazole: Contains a hydroxyl group on the ethyl chain.
2-(1-methyl-1H-imidazol-2-yl)ethanol: Similar structure with a methyl group on the imidazole ring and a hydroxyl group on the ethyl chain .
Uniqueness
2-(2-methyl-1H-imidazol-1-yl)ethane-1-thiol is unique due to the presence of both a thiol group and a methyl-substituted imidazole ring, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
2-(2-methylimidazol-1-yl)ethanethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S/c1-6-7-2-3-8(6)4-5-9/h2-3,9H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSKYJIWLQMTYIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCS |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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